molecular formula C18H17ClF3N5 B10932031 4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10932031
M. Wt: 395.8 g/mol
InChI Key: RJDKMMWXSJJYBU-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. The pyrazolyl group is then attached via a nucleophilic substitution reaction. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
  • **N-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H17ClF3N5

Molecular Weight

395.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H17ClF3N5/c1-3-27-11(2)13(10-24-27)9-23-17-25-15(8-16(26-17)18(20,21)22)12-4-6-14(19)7-5-12/h4-8,10H,3,9H2,1-2H3,(H,23,25,26)

InChI Key

RJDKMMWXSJJYBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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